REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][CH:13]=1)[O:5][C:6]1[S:7][CH:8]=[CH:9][N:10]=1.[CH3:14][C:15]1([CH3:33])[C:19]([CH3:21])([CH3:20])[O:18][B:17](C2C=CC(N3N=NC=N3)=CC=2)[O:16]1>>[CH3:14][C:15]1([CH3:33])[C:19]([CH3:21])([CH3:20])[O:18][B:17]([C:2]2[CH:3]=[C:4]([CH:11]=[CH:12][CH:13]=2)[O:5][C:6]2[S:7][CH:8]=[CH:9][N:10]=2)[O:16]1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
IC=1C=C(OC=2SC=CN2)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C=C1)N1N=CN=N1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C(OC=2SC=CN2)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.33 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |